molecular formula C10H12BrN5O4 B1382075 2-Amino-8-bromopurineriboside CAS No. 3001-47-6

2-Amino-8-bromopurineriboside

Cat. No. B1382075
CAS RN: 3001-47-6
M. Wt: 346.14 g/mol
InChI Key: PVJSHZKOKYQDHE-UAKXSSHOSA-N
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Description

“2-Amino-8-bromopurineriboside” is a nucleotide analog. It has a molecular formula of C10H12BrN5O4 and a molecular weight of 346.14 g/mol .


Molecular Structure Analysis

The molecular structure of “2-Amino-8-bromopurineriboside” consists of a purine ring substituted with an amino group at the 2nd position and a bromine atom at the 8th position .


Physical And Chemical Properties Analysis

“2-Amino-8-bromopurineriboside” has a molecular weight of 346.14 g/mol . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

DNA Mutation Studies

2-Amino-8-bromopurineriboside has been utilized in studies related to DNA mutation. For instance, 5-Bromodeoxyuridine and 2-aminopurine have been used to induce in vivo mutations in phage S13. This has provided insights into specific naturally occurring deoxynucleosides that repress mutation induction in some cases. This type of research has implications for understanding DNA replication and mutation processes (Howard & Tessman, 1964).

Inhibition of Nucleic Acid Synthesis

The compound has been prepared and studied for its effects on nucleic acid synthesis. In Ehrlich ascites tumor cells, 2-Aminopurine 2′-deoxyriboside showed an inhibitory effect on the incorporation of certain nucleic acid elements into DNA. This type of study helps in understanding the mechanisms of nucleic acid synthesis and potential therapeutic targets (Frederiksen, 1965).

Fluorescence Probing in DNA

2-Aminopurine has been widely used as a fluorescence probe in studying DNA's local conformational changes. Its fluorescence properties are sensitive to the local environment in DNA strands, providing valuable insights into the structure and dynamics of DNA. Such research has broad implications for understanding DNA's biological roles and interaction with proteins (Rachofsky, Osman, & Ross, 2001).

DNA Polymerase Studies

The fluorescence properties of 2-Aminopurine have been used to probe the action of DNA polymerase beta. By using different DNA substrates, the study identified factors that affect the observed signal in experiments, helping to understand the mechanism of DNA replication and repair (Dunlap & Tsai, 2002).

properties

IUPAC Name

(2R,3R,4S,5R)-2-(2-amino-8-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN5O4/c11-9-14-3-1-13-10(12)15-7(3)16(9)8-6(19)5(18)4(2-17)20-8/h1,4-6,8,17-19H,2H2,(H2,12,13,15)/t4-,5-,6-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJSHZKOKYQDHE-UAKXSSHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)N)N(C(=N2)Br)C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=NC(=N1)N)N(C(=N2)Br)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-8-bromopurineriboside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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